Methyl 2-acetylcyclopropane-1-carboxylate
CAS No.: 143955-12-8
Cat. No.: VC21116102
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143955-12-8 |
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Molecular Formula | C7H10O3 |
Molecular Weight | 142.15 g/mol |
IUPAC Name | methyl 2-acetylcyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C7H10O3/c1-4(8)5-3-6(5)7(9)10-2/h5-6H,3H2,1-2H3 |
Standard InChI Key | MSCQZOISCXMNDV-UHFFFAOYSA-N |
SMILES | CC(=O)C1CC1C(=O)OC |
Canonical SMILES | CC(=O)C1CC1C(=O)OC |
Introduction
Chemical Identification and Structure
Methyl 2-acetylcyclopropane-1-carboxylate possesses a three-membered cyclopropane ring as its core structure, with two key functional groups: an acetyl group at position 2 and a methyl ester group at position 1. This unique arrangement contributes to the compound's chemical reactivity and potential applications.
Basic Identification Parameters
The compound is characterized by the following identification parameters:
Parameter | Value |
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CAS Number | 143955-12-8 |
Molecular Formula | C₇H₁₀O₃ |
Molecular Weight | 142.15 g/mol |
IUPAC Name | Methyl 2-acetylcyclopropane-1-carboxylate |
Alternative Names | Cyclopropanecarboxylic acid, 2-acetyl-, methyl ester (9CI) |
SMILES Code | O=C(C1C(C(C)=O)C1)OC |
MDL Number | MFCD11977280 |
The compound features a cyclopropane ring with specific substituents that define its chemical behavior. The structural arrangement includes a carboxylic acid methyl ester group at position 1 and an acetyl group at position 2, creating a molecule with multiple reactive sites .
Physical and Chemical Properties
Methyl 2-acetylcyclopropane-1-carboxylate exhibits particular physical and chemical properties that influence its behavior in various chemical reactions and applications.
Physical State and Appearance
The compound typically exists as a clear liquid at room temperature, based on the properties of similar cyclopropane derivatives .
Chemical Reactivity
The reactivity of methyl 2-acetylcyclopropane-1-carboxylate is largely determined by the presence of three key structural features:
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Strained Cyclopropane Ring: The three-membered ring introduces significant angle strain, making it susceptible to ring-opening reactions under various conditions.
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Acetyl Group: The ketone functionality provides an electrophilic site for nucleophilic additions and serves as a handle for further chemical transformations.
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Methyl Ester Group: This functional group enables hydrolysis, transesterification, and other ester-based chemical transformations.
Solubility Profile
While specific solubility data for methyl 2-acetylcyclopropane-1-carboxylate is limited in the literature, it generally follows the solubility patterns of similar compounds with ester and ketone functionalities:
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Limited solubility in water
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Readily soluble in most organic solvents including methanol, ethanol, acetone, and dichloromethane
Synthesis Methods
Several synthetic approaches have been developed for the preparation of methyl 2-acetylcyclopropane-1-carboxylate, each with specific advantages and limitations.
Acylation Processes
Another approach involves the acylation of cyclopropane derivatives:
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Direct Acylation: Reaction of cyclopropane derivatives with acetic anhydride or acetyl chloride in the presence of a base, followed by esterification with methanol.
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Sequential Functionalization: Starting with methyl cyclopropane carboxylate and introducing the acetyl group through controlled functionalization processes.
Synthesis Optimization
The synthesis of methyl 2-acetylcyclopropane-1-carboxylate often requires careful control of reaction conditions:
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Temperature Control: Typically, reactions are performed at low temperatures (0-5°C) initially, followed by warming to room temperature.
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Solvent Selection: DMSO and other polar aprotic solvents are commonly used to facilitate the reaction.
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Addition Rate: Slow, dropwise addition of reagents is often necessary to minimize side reactions and improve yield .
Applications
Methyl 2-acetylcyclopropane-1-carboxylate has diverse applications across multiple fields, primarily due to its unique structure and reactivity.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
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Synthetic Intermediate: It functions as a precursor for more complex molecules containing cyclopropane moieties.
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Functional Group Transformations: The presence of both ketone and ester functionalities allows for selective modifications, enabling the synthesis of diverse derivatives.
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Ring-Opening Reactions: The strained cyclopropane ring can undergo controlled opening reactions to produce functionalized acyclic compounds.
Pharmaceutical Applications
In pharmaceutical research, this compound and its derivatives show promise in various areas:
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Drug Development: The cyclopropane motif appears in numerous pharmaceutically active compounds, as it can enhance metabolic stability and biological activity.
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Structure-Activity Relationship Studies: The compound allows for systematic modification to study the effect of cyclopropane incorporation on biological activity.
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Enzyme Inhibitors: Derivatives of this compound have potential applications as enzyme inhibitors in various biochemical pathways.
Classification | Details |
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Signal Word | Warning |
Physical Hazards | H227 (Combustible liquid) |
Health Hazards | H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
Precautionary Measures
The following precautionary statements apply to the safe handling of methyl 2-acetylcyclopropane-1-carboxylate:
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Prevention:
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Response:
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P302+P352: IF ON SKIN: Wash with plenty of soap and water
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P304+P340: IF INHALED: Remove victim to fresh air and keep at rest
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes
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P312: Call a POISON CENTER or doctor/physician if you feel unwell
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P332+P313: If skin irritation occurs: Get medical advice/attention
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P337+P313: If eye irritation persists: Get medical advice/attention
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Storage and Disposal:
Comparison with Related Compounds
Methyl 2-acetylcyclopropane-1-carboxylate belongs to a family of cyclopropane derivatives, each with distinct properties and applications.
Structural Analogs
Several related compounds share structural similarities but differ in specific substituents:
Compound | Structure Type | Notable Features | Comparison to Methyl 2-acetylcyclopropane-1-carboxylate |
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Methyl cyclopropane carboxylate | Cyclopropane | Lacks acetyl group | Less reactive, simpler structure, different applications |
Methyl 2-methylcyclopropane-1-carboxylate | Cyclopropane | Contains methyl group instead of acetyl | Lower reactivity at position 2, different chemical behavior |
Ethyl 2-acetylcyclopropane-1-carboxylate | Cyclopropane | Ethoxy instead of methoxy group | Similar reactivity, different solubility profile |
Methyl (1R,2R)-2-acetylcyclopropane-1-carboxylate | Stereoisomer | Specific stereochemistry | Different spatial arrangement, potentially different biological activity |
Methyl 1-acetylcyclopropane-1-carboxylate | Positional isomer | Acetyl group at position 1 | Different reactivity pattern and chemical behavior |
The strategic positioning of functional groups in methyl 2-acetylcyclopropane-1-carboxylate provides a unique balance of reactivity compared to these related structures .
Property Comparisons
When comparing methyl 2-acetylcyclopropane-1-carboxylate with its simpler analog, methyl cyclopropane carboxylate, several differences emerge:
Property | Methyl cyclopropane carboxylate | Methyl 2-acetylcyclopropane-1-carboxylate |
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CAS Number | 2868-37-3 | 143955-12-8 |
Molecular Formula | C₅H₈O₂ | C₇H₁₀O₃ |
Molecular Weight | 100.12 g/mol | 142.15 g/mol |
Boiling Point | 107-109°C | Not specified in search results |
Density | 0.984 g/cm³ | Not specified in search results |
Functional Groups | Ester only | Ester and ketone |
Reactivity | Lower | Higher due to additional acetyl group |
The addition of the acetyl group in methyl 2-acetylcyclopropane-1-carboxylate significantly alters its chemical behavior compared to the simpler methyl cyclopropane carboxylate .
Research Findings and Future Perspectives
Current research involving methyl 2-acetylcyclopropane-1-carboxylate focuses on several promising areas:
Asymmetric Synthesis
Methyl 2-acetylcyclopropane-1-carboxylate is a chiral compound that can be prepared through asymmetric synthesis. Recent advances in this area have focused on:
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Stereoselective Catalysis: Development of catalysts that enable the stereoselective formation of specific enantiomers or diastereomers.
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Chiral Auxiliaries: Utilization of temporary chiral groups to control the stereochemical outcome of reactions.
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Biocatalysis: Exploration of enzymatic approaches for the stereoselective synthesis of the compound or its derivatives .
Novel Transformations
Researchers continue to explore novel transformations of methyl 2-acetylcyclopropane-1-carboxylate, including:
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Ring-Opening Methodologies: Development of selective methods to open the cyclopropane ring under mild conditions.
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Cascade Reactions: Design of reaction sequences that utilize the functional groups present to construct more complex molecular architectures.
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Photochemical Transformations: Investigation of light-induced reactions that can transform the compound into valuable products.
Future Research Directions
Several promising research directions for methyl 2-acetylcyclopropane-1-carboxylate include:
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Medicinal Chemistry Applications: Further exploration of its derivatives as potential bioactive compounds.
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Green Chemistry Approaches: Development of environmentally friendly synthetic methods for its preparation.
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Material Science Applications: Investigation of its potential in polymer chemistry and material development.
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Computational Studies: Detailed computational analysis of its reactivity and properties to guide future applications.
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